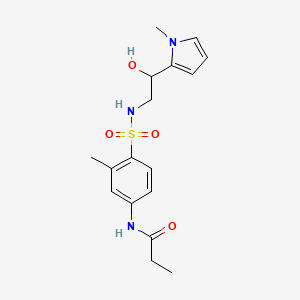
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a propionamide group, a sulfamoyl moiety, and a pyrrole ring. Its molecular formula is C17H23N3O3S, with a molecular weight of 353.45 g/mol. The presence of the sulfamoyl group is particularly significant as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 353.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing signaling pathways.
- Antioxidant Activity : The pyrrole moiety could contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of similar compounds on cancer cell lines. The results indicated that derivatives with sulfamoyl groups exhibited significant cytotoxicity against various cancer cells, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Properties
Research has shown that compounds with structural similarities to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Recent findings suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro assays demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. This activity is hypothesized to stem from the compound's ability to interfere with bacterial metabolic processes.
Table 2: Biological Activity Overview
Properties
IUPAC Name |
N-[4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-17(22)19-13-7-8-16(12(2)10-13)25(23,24)18-11-15(21)14-6-5-9-20(14)3/h5-10,15,18,21H,4,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGWFLBPPDRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














